5-Chloro-2-nitrobenzene-1,3-diol
Overview
Description
5-Chloro-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C6H4ClNO4. It is a derivative of benzene, substituted with a chlorine atom, a nitro group, and two hydroxyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitrobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-chloro-1,3-dihydroxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide or other nucleophiles.
Oxidation: Potassium permanganate or other oxidizing agents.
Major Products Formed
Reduction: 5-Amino-2-nitrobenzene-1,3-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Scientific Research Applications
5-Chloro-2-nitrobenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrobenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxyl groups may also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: Similar structure with a formyl group instead of hydroxyl groups.
5-Chloro-2-nitrobenzoic acid: Contains a carboxyl group instead of hydroxyl groups.
1,2-Benzenediol, 5-chloro-3-nitro-: Another derivative with similar substituents.
Uniqueness
5-Chloro-2-nitrobenzene-1,3-diol is unique due to the presence of both hydroxyl groups and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-2-nitrobenzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4/c7-3-1-4(9)6(8(11)12)5(10)2-3/h1-2,9-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILRRWPBEHGWAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237029 | |
Record name | 5-Chloro-2-nitrobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88412-30-0 | |
Record name | 5-Chloro-2-nitrobenzene-1,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088412300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-nitrobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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